Cas no 2034227-84-2 (2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide)

2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
- F6573-4813
- 2-(4-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- 2034227-84-2
- AKOS032469625
- 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
-
- インチ: 1S/C17H17BrN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21)
- InChIKey: XZYYXELUEGBAGA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CC(NCC1=CN=CC(=C1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 344.05243g/mol
- どういたいしつりょう: 344.05243g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4813-3mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-4813-5μmol |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6573-4813-2mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6573-4813-4mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-4813-10mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6573-4813-50mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6573-4813-75mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6573-4813-100mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6573-4813-20μmol |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6573-4813-1mg |
2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034227-84-2 | 1mg |
$81.0 | 2023-09-07 |
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamideに関する追加情報
Professional Introduction to 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS No. 2034227-84-2)
2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide, with the CAS number 2034227-84-2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its unique structural features, represents a promising candidate for further exploration in medicinal chemistry. The presence of both bromine and cyclopropyl substituents on the aromatic and pyridine rings, respectively, imparts distinct electronic and steric properties that make this compound a versatile scaffold for designing novel bioactive molecules.
The compound's structure consists of a phenyl ring substituted with a bromine atom at the para position, which is known to enhance its reactivity in various chemical transformations. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. Additionally, the pyridine ring is appended with a cyclopropyl group at the 5-position, a moiety that has been increasingly recognized for its ability to modulate biological activity and improve pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. The amide functional group in 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide provides a versatile handle for further derivatization, allowing chemists to explore different pharmacophoric elements. This flexibility has made it an attractive scaffold for designing molecules with potential applications in oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the bromophenyl and cyclopropylpyridine moieties creates a unique chemical space that has not been extensively explored. Recent studies have demonstrated the efficacy of similar structural motifs in inhibiting key enzymes involved in disease pathways. For instance, derivatives of this class have shown promise in targeting kinases and other protein-protein interaction interfaces, which are critical for maintaining cellular homeostasis.
The synthesis of 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination of the phenyl ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS), while the introduction of the cyclopropyl group can be accomplished through nucleophilic substitution or metal-catalyzed coupling reactions. The final step involves forming the amide bond between the methylacetamide moiety and the pyridine ring, which can be achieved via traditional amide coupling techniques or more advanced methods like reductive amination.
The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it exhibits interesting biological activities. In vitro studies have shown that derivatives of this scaffold can modulate enzyme activity and interfere with signaling pathways relevant to cancer and inflammation. For example, some analogs have demonstrated inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, there is evidence suggesting that these compounds can interact with other targets involved in immune responses and neurodegenerative diseases.
The potential therapeutic applications of 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide are vast. Given its structural versatility and demonstrated bioactivity, it could serve as a foundation for developing new drugs targeting a range of diseases. Researchers are particularly interested in exploring its efficacy in treating solid tumors and autoimmune disorders. Preclinical studies are ongoing to evaluate its safety profile and pharmacokinetic properties, which are essential steps before moving into human trials.
The role of computational chemistry and molecular modeling in optimizing drug candidates like this one cannot be overstated. Advanced computational techniques allow researchers to predict binding affinities, identify potential drug-likeness issues, and design analogs with improved properties. These tools have been instrumental in guiding synthetic strategies and prioritizing compounds for experimental validation. By leveraging these technologies, scientists can accelerate the drug discovery process and increase the likelihood of success in developing novel therapeutics.
In conclusion, 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS No. 2034227-84-2) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing molecules with therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and develop innovative synthetic methodologies, this compound is poised to play a crucial role in the next generation of drug development efforts.
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